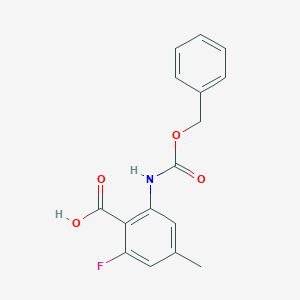

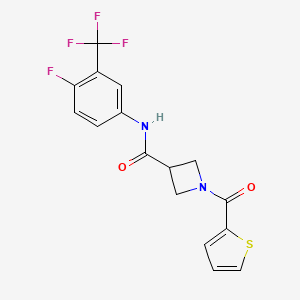

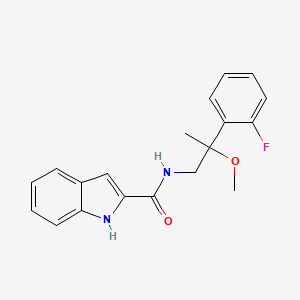

![molecular formula C8H6BrN3O2S3 B2496589 4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione CAS No. 1232806-15-3](/img/structure/B2496589.png)

4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The pyranopyrimidine core, including structures similar to 4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione, is crucial in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The synthesis and application of pyrimidine derivatives have been extensively explored due to their significant biological activities, including anti-inflammatory, anticancer, and antiviral properties (Parmar, Vala, & Patel, 2023).

Synthesis Analysis

Synthetic pathways for pyranopyrimidine derivatives, including similar compounds to the one , often utilize hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts. These methods aim for efficient synthesis while exploring the recyclability of catalysts for sustainable chemical processes (Parmar, Vala, & Patel, 2023).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is central to their biological activity. Studies on the structure-activity relationships (SARs) of pyrimidine compounds reveal that the position and nature of substituents significantly influence their pharmacological effects. This information is essential for designing new derivatives with enhanced activities and minimal toxicity (Rashid et al., 2021).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, leading to a wide range of pharmacologically active compounds. The versatility of the pyrimidine ring allows for the introduction of various functional groups, enhancing the compound's biological activities and enabling the synthesis of targeted therapeutic agents (Natarajan et al., 2022).

科学的研究の応用

Crystal Structure Analysis

Research on pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate has demonstrated the importance of pyrimidine derivatives in understanding crystal structure interactions. These studies highlight the role of pyrimidine rings in forming hydrogen-bonded bimolecular ring motifs, which are crucial for crystal engineering and the design of molecular materials (Balasubramani, Muthiah, & Lynch, 2007).

Synthesis of Zwitterionic Compounds

Another study focused on the electrophilic amination of pyrimidine-2-thiones, leading to the synthesis of zwitterionic 2-aminothiopyrimidinium-N-ylides. This process underscores the versatility of pyrimidine derivatives in synthesizing compounds with potential applications in medicinal chemistry and material science (Riemer et al., 1993).

Antiviral and Antitumor Applications

The chemical space of pyrimidine derivatives has been explored for the synthesis of compounds with antiviral and antitumor activities. For instance, the development of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin revealed compounds with activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).

Inhibitors of Thymidylate Synthase

Furthermore, 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines were synthesized as nonclassical antifolate inhibitors of thymidylate synthase, highlighting the potential of pyrimidine derivatives in the development of new anticancer and antibacterial agents (Gangjee et al., 1996).

作用機序

Target of Action

The compound belongs to the class of pyrimidines and thiophenes. Pyrimidines are known to interact with various biological targets, including nucleic acids and enzymes involved in nucleotide metabolism . Thiophenes are often found in biologically active molecules and can interact with various proteins and enzymes .

Mode of Action

Thiophenes can act through various mechanisms, depending on their specific structure and the other functional groups present .

Biochemical Pathways

Pyrimidines are involved in the synthesis and regulation of nucleic acids, which are crucial for the storage and expression of genetic information . Thiophenes can participate in various biochemical reactions, depending on their specific structure .

Pharmacokinetics

Many pyrimidines and thiophenes are well absorbed and distributed in the body, and they can be metabolized by various enzymes .

Result of Action

The disruption of nucleic acid function by pyrimidines can lead to various effects, including the inhibition of cell growth and division . The effects of thiophenes can vary widely, depending on their specific structure and the other functional groups present .

特性

IUPAC Name |

6-amino-5-(5-bromothiophen-2-yl)sulfonyl-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2S3/c9-5-1-2-6(16-5)17(13,14)4-3-11-8(15)12-7(4)10/h1-3H,(H3,10,11,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCCJVFKTZFOJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)S(=O)(=O)C2=C(NC(=S)N=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide](/img/structure/B2496507.png)

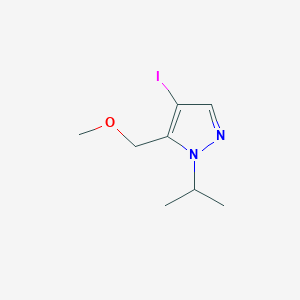

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2496508.png)

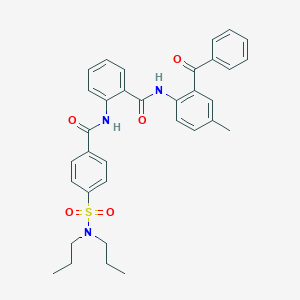

![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}acetate](/img/structure/B2496524.png)

![Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2496525.png)

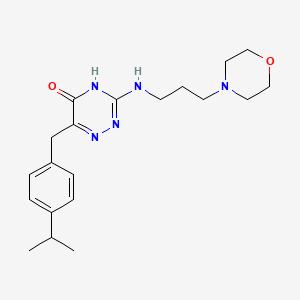

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2496528.png)